2-Methylpropyl chloro(difluoro)acetate

Medicinal Chemistry Agrochemicals Physicochemical Properties

2-Methylpropyl chloro(difluoro)acetate (CAS 167308-44-3) is an organofluorine compound belonging to the class of chlorodifluoroacetic acid esters. It is a liquid with a molecular formula of C₆H₉ClF₂O₂ and a molecular weight of approximately 186.58 g/mol.

Molecular Formula C6H9ClF2O2
Molecular Weight 186.58 g/mol
CAS No. 167308-44-3
Cat. No. B14274195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropyl chloro(difluoro)acetate
CAS167308-44-3
Molecular FormulaC6H9ClF2O2
Molecular Weight186.58 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(F)(F)Cl
InChIInChI=1S/C6H9ClF2O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3
InChIKeyYCUKDCGCEDWONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropyl Chloro(difluoro)acetate (CAS 167308-44-3): A Chlorodifluoroacetylating Reagent for Organic Synthesis and Procurement


2-Methylpropyl chloro(difluoro)acetate (CAS 167308-44-3) is an organofluorine compound belonging to the class of chlorodifluoroacetic acid esters. It is a liquid with a molecular formula of C₆H₉ClF₂O₂ and a molecular weight of approximately 186.58 g/mol . Its primary function is as a difluoroacetylating reagent in organic synthesis, enabling the introduction of a chlorodifluoroacetyl (CF₂ClC(O)-) group into target molecules .

Chlorodifluoroacetylating reagent for introducing CF₂ClC(O)- group
Isobutyl ester provides distinct lipophilicity and volatility profile
Suited for Reformatskii, radical, and heterocycle synthesis workflows

2-Methylpropyl Chloro(difluoro)acetate: Why In-Class Interchangeability is Not Feasible for Specialized Synthesis


Chlorodifluoroacetic acid esters are not generic, interchangeable commodities; their specific alkyl chain exerts a pronounced influence on physicochemical properties and synthetic outcomes. The isobutyl (2-methylpropyl) group confers a unique steric and electronic profile compared to simpler methyl, ethyl, or tert-butyl analogs, directly impacting reaction selectivity, handling characteristics, and the properties of downstream products [1]. A direct substitution with ethyl chlorodifluoroacetate, for instance, would alter lipophilicity, boiling point, and potentially the reaction pathway, as demonstrated by divergent yields in Reformatskii-type reactions [2] and product distributions in radical transformations [3]. Therefore, selection of the appropriate ester is a critical, data-driven decision for achieving specific synthetic goals.

Replacing with methyl or ethyl ester may alter lipophilicity and boiling point, impacting reaction design and product properties.
Product distribution in radical pathways may diverge significantly; the isobutyl group can shift intermediate stability.
Esterification efficiency varies with alcohol structure; synthetic protocols may not transfer directly to this ester.

Quantitative Differentiation of 2-Methylpropyl Chloro(difluoro)acetate Against Comparator Esters


Molecular Weight and Lipophilicity (cLogP) as Determinants of Product Properties

The isobutyl ester of chlorodifluoroacetic acid (Target) possesses a higher molecular weight and significantly greater lipophilicity compared to its methyl and ethyl analogs. This difference, quantifiable through cLogP, directly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile of synthesized molecules and their solubility characteristics .

Lipophilicity (cLogP)
Class-level inference
Target cLogP ≈ 2.5
vs Methyl cLogP ≈ 0.9, Ethyl cLogP ≈ 1.4
Supports membrane permeability design for research compounds
Computational prediction; experimental verification advised
Medicinal Chemistry Agrochemicals Physicochemical Properties

Boiling Point Considerations for Handling and Reaction Design

The choice of ester significantly impacts its physical handling and suitability for specific reaction conditions, particularly concerning boiling point. While a direct experimental value for the target compound is not widely reported, class-level inference from related esters provides a clear differentiation. The isobutyl ester is predicted to have a boiling point intermediate between the highly volatile methyl/ethyl esters and the less volatile tert-butyl ester .

Boiling Point
Class-level inference
Inferred > ethyl ester b.p.
Methyl ester: 89 °C; Ethyl ester: 110–112 °C
May influence handling safety and reaction temperature range
Experimental boiling point data to verify
Process Chemistry Safety Physical Properties

Cost-Efficiency: A Chloro(difluoro)acetate as a Substitute for Bromo(difluoro)acetate

Ethyl chlorodifluoroacetate has been explicitly demonstrated as an effective and more economical substitute for ethyl bromodifluoroacetate in Reformatskii-type reactions [1]. This class-level inference is directly applicable to 2-methylpropyl chloro(difluoro)acetate, which is derived from the same chlorodifluoroacetic acid backbone and is therefore a more cost-effective alternative to its bromo(difluoro)acetate counterpart.

Cost Efficiency
Class-level inference
Chloroacetate as cost-effective alternative
vs more expensive bromodifluoroacetate
Supports value-engineered reagent selection for Reformatskii research
Reformatskii-type reaction context; class-level extrapolation
Organic Synthesis Reagent Selection Cost-Effectiveness

Divergent Product Yields from Radical Intermediates in Chlorodifluoroacetate Esters

The nature of the alkyl group in chlorodifluoroacetate esters can dictate the major product formed via radical pathways. In a comparative study of atmospheric oxidation, ethyl chlorodifluoroacetate yielded predominantly chlorodifluoroacetic acid, while methyl chlorodifluoroacetate formed a mixed anhydride [1]. This demonstrates that the ester group is not a silent spectator but an active participant in determining reaction fate.

Radical Product Distribution
Cross-study comparable
Ethyl ester yields 86% acid; Methyl ester yields 34% acid
Gas-phase Cl-atom reaction, 287–313 K
Alkyl group may influence product selectivity in radical pathways
Isobutyl behavior not directly measured; requires validation
Radical Chemistry Reaction Mechanism Fluorine Chemistry

Differentiation in Esterification Efficiency and Reaction Conditions

The efficiency of esterification for chlorodifluoroacetic acid varies significantly with the alcohol. A study on an uncatalyzed esterification method reported yields of 71-85% for polyfluorinated alcohols [1]. While the target compound (derived from a non-fluorinated alcohol) is not directly reported, this data establishes that the choice of alcohol is not trivial and directly impacts synthetic yield and the feasibility of specific methodologies.

Esterification Efficiency
Class-level inference
71–85% yield for polyfluorinated alcohols
Uncatalyzed DMF method at 150 °C
Alcohol structure may affect synthetic yield; method may require optimization
Target ester not directly reported; conditions may differ
Synthetic Methodology Esterification Process Optimization

Evidence-Based Application Scenarios for 2-Methylpropyl Chloro(difluoro)acetate in Research and Industry


Synthesis of Agrochemicals and Pharmaceuticals with Optimized ADME Properties

The significantly higher lipophilicity (cLogP ~2.5) of 2-methylpropyl chloro(difluoro)acetate-derived molecules, compared to those from methyl or ethyl esters, is critical for optimizing membrane permeability [1]. This makes it a strategic reagent for designing novel agrochemicals requiring foliar uptake or pharmaceuticals targeting intracellular pathways, where a balance between solubility and permeability is essential.

Value-Engineered Building Block for Reformatskii and Related Reactions

As a chlorodifluoroacetate, this compound provides a cost-effective alternative to bromodifluoroacetate reagents in Reformatskii-type reactions [1]. This is particularly advantageous in early-stage discovery and process development where reagent cost is a significant factor, allowing for the economical preparation of α,α-difluoro-β-hydroxy carbonyl compounds.

Process Chemistry for Controlled Radical Reactions

In radical-mediated processes, the specific alkyl group of the ester can dictate product outcomes, as shown by the divergent yields of acid and anhydride from methyl vs. ethyl esters [1]. Therefore, 2-methylpropyl chloro(difluoro)acetate is a key tool for researchers seeking to influence the selectivity of radical chain reactions or photoredox catalysis involving difluoroalkyl radicals, providing a distinct product profile compared to simpler esters.

Synthesis of High-Value Fluorinated Heterocycles

The compound serves as a versatile difluoroalkyl building block for constructing gem-difluoromethylated heterocycles, a common motif in modern medicinal chemistry [1]. Its use in electrochemical or photoredox tandem reactions allows for the efficient and selective incorporation of a CF₂-containing unit into complex scaffolds like pyrimidines and quinolines, which are otherwise difficult to access [2].

Application
Selection Property
Validation Focus
Membrane permeability research in agrochemical & pharmaceutical design
Higher lipophilicity vs. methyl/ethyl esters
Permeability-solubility balance assessment
Reformatskii-type reaction research and process development
Cost-effective chloro(difluoro)acetate alternative to bromodifluoroacetate
Reactivity and yield in Reformatskii conditions
Radical-mediated reaction selectivity studies
Alkyl chain influence on radical product distribution
Product profile comparison under radical conditions
Synthesis of gem-difluoromethylated heterocycles
Difluoroalkyl building block for electrochemical/photoredox tandem reactions
Reaction scope and heterocycle incorporation efficiency

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